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Compound of Interest |

Compound Name: N-Cyclopropylbenzamide
CAS No.: 15205-35-3
Cat. No.: B101487
- 7

CAS Registry Number: 14813-60-6 Molecular Formula:
Molecular Weight: 161.20 g/mol

Executive Summary

N-Cyclopropylbenzamide represents a model amide system combining a rigid, electron-rich
cyclopropyl moiety with a benzoyl group. Its spectroscopic signature is defined by the unique
high-field NMR resonance of the cyclopropyl protons and the characteristic fragmentation of
the benzoyl cation in Mass Spectrometry. This guide provides the self-validating protocols
required to synthesize, purify, and analytically confirm the identity of this compound.

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the pure compound, the following synthesis protocol is
recommended. This method utilizes a Schotten-Baumann condition, optimized for high yield
and minimal side products.

Experimental Protocol

» Reagents: Benzoyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (

, 1.2 eq), Dichloromethane (DCM, anhydrous).

e Procedure:
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o Dissolve cyclopropylamine and

in anhydrous DCM at 0°C under nitrogen atmosphere.

o Add benzoyl chloride dropwise over 15 minutes to control the exotherm.
o Allow the mixture to warm to room temperature and stir for 4 hours.
o Workup: Wash with 1M HCI (to remove unreacted amine), then saturated

(to remove benzoic acid), and finally brine.

o Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Workflow Diagram

The following diagram illustrates the logical flow of synthesis and critical purification
checkpoints.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Reagents

Benzoyl Chloride Cyclopropylamine

Reaction
(DCM, Et3N, 0°C -> RT)

Acid Wash (1M HCI)
Removes: Unreacted Amine

Base Wash (NaHCO?3)
Removes: Benzoic Acid

Drying (MgS0O4) & Evaporation

Recrystallization
(EtOH/H20)

Pure N-Cyclopropylbenzamide
(White Solid)

Click to download full resolution via product page
Figure 1: Synthesis and purification workflow ensuring removal of precursors for spectral clarity.

Mass Spectrometry (EI-MS)

Method: Electron Impact (El, 70 eV). Analysis: The mass spectrum is dominated by the stability
of the benzoyl cation. Unlike aliphatic amides which may undergo McLafferty rearrangements,
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N-cyclopropylbenzamide primarily undergoes

-cleavage at the carbonyl-nitrogen bond.

Fragmentation Logic

The molecular ion (

) is distinct at m/z 161. The bond between the carbonyl carbon and the nitrogen is the weakest
link due to the stability of the resulting acylium ion (benzoyl cation).

) Fragment Lo .
m/z Intensity . Mechanistic Origin
Assighment
Molecular lon
161 Moderate
(Parent).
Loss of amide proton
160 Low )
(minor).
Benzoyl Cation.
105 Base Peak -cleavage adjacent to
C=0.
_ Phenyl Cation. Loss of
77 High
CO from m/z 105.
Cyclopropylamino
56 Low radical (rare charge
retention).
Fragmentation of the
51 Moderate phenyl ring (aromatic

breakdown).

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathway under Electron Impact ionization.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Key Diagnostic: The distinction
between the cyclopropyl C-H stretch (high frequency due to ring strain) and the aromatic C-H

stretch is critical for confirmation.
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Frequency (

)

Intensity

Assignment

Notes

3280 - 3320

Medium, Sharp

N-H Stretch

Characteristic of

secondary amides.

3080 - 3100

Weak

Cyclopropyl C-H

Unusually high for

C-H due to s-
character in strained

ring.

3030 - 3060

Weak

Aromatic C-H

Typical benzene ring

stretch.

1635 - 1655

Strong

Amide | (C=0)

Lower than ketones
due to resonance with

Nitrogen lone pair.

1530 - 1550

Strong

Amide Il (N-H Bend)

Combined N-H
bending and C-N

stretching.

690 - 710

Strong

C-H Out-of-Plane

Monosubstituted
benzene ring

(diagnostic).

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d). Reference: TMS (0.00 ppm).

H NMR Data (400 MHz)

The cyclopropyl protons exhibit high-field resonance due to the magnetic anisotropy of the

cyclopropane ring, which shields the protons attached to it.
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Structural
Context

7.75-7.78

Multiplet

2H

Ar-H (Ortho)

Deshielded by
carbonyl

anisotropy.

7.40 -7.50

Multiplet

3H

Ar-H (Meta/Para)

Standard

aromatic region.

6.30 - 6.50

Broad Singlet

N-H

Exchangeable;
shift varies with
concentration/te

mp.

2.85-2.95

Multiplet

1H

Cyclopropyl-CH

Methine proton
adjacent to

Nitrogen.

0.80 - 0.90

Multiplet

2H

Cyclopropyl-

Trans to methine
(chemically

equivalent pair).

0.55-0.65

Multiplet

2H

Cyclopropyl-

Cis to methine
(chemically

equivalent pair).

Interpretation Note: The cyclopropyl methylene protons (

) appear as two distinct multiplets. Even though the molecule has a plane of symmetry, the
protons cis to the amide group are in a different magnetic environment than those trans to it.

C NMR Data (100 MHz)
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Shift (
Assignment Notes

» Ppm)

168.5 C=0 Amide carbonyl carbon.[1]
Quaternary carbon attached to

134.5 Ar-C (Ipso)
carbonyl.

131.4 Ar-C (Para)

128.6 Ar-C (Meta)

126.9 Ar-C (Ortho)

23.2 Cyclopropyl-CH Methine carbon.

6.8 Cyclopropyl- High field resonance

characteristic of strained rings.

Quality Control & Impurity Profiling

For drug development applications, purity must be >98%. The following impurities are common
and must be monitored:

e Benzoic Acid: Result of benzoyl chloride hydrolysis.
o Detection: IR broad peak 2500-3000 cm~* (O-H);
H NMR broad singlet >10 ppm.
¢ Cyclopropylamine Hydrochloride: Unreacted starting material.[2]
o Detection:

H NMR signals shifted significantly upfield; insoluble in

¢ Dicyclopropylurea: Result of phosgene contamination or coupling side reactions (rare).
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o Detection: MS peak at m/z 140.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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